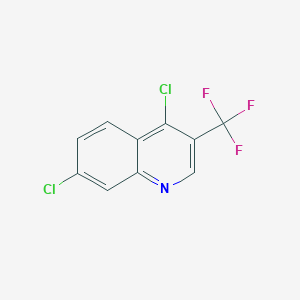
4-Bromophenyl butyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromophenyl butyrate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a butyrate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Bromophenyl butyrate can be synthesized through the esterification reaction between 4-bromophenol and butyric acid. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromophenyl butyrate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the phenyl ring can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield 4-bromophenol and butyric acid.
Oxidation: The phenyl ring can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiourea are commonly used under mild to moderate conditions.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide, are employed to break the ester bond.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used to oxidize the phenyl ring.
Major Products Formed
Nucleophilic Substitution: Products include substituted phenyl butyrates with different functional groups.
Hydrolysis: The major products are 4-bromophenol and butyric acid.
Oxidation: Various oxidized phenyl derivatives are formed depending on the specific oxidizing agent and conditions used.
Applications De Recherche Scientifique
4-Bromophenyl butyrate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of pharmaceutical agents due to its potential biological activity.
Materials Science: It is explored for use in the fabrication of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Bromophenyl butyrate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release 4-bromophenol, which may interact with biological targets such as enzymes or receptors. The bromine atom on the phenyl ring can also participate in halogen bonding interactions, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromophenyl acetate
- 4-Bromophenyl propionate
- 4-Bromophenyl valerate
Comparison
4-Bromophenyl butyrate is unique due to its specific ester group, which imparts distinct chemical and physical properties compared to other similar compounds. The length of the carbon chain in the ester group influences the compound’s reactivity, solubility, and potential applications. For instance, this compound has a longer carbon chain compared to 4-Bromophenyl acetate, resulting in different solubility and reactivity profiles.
Propriétés
Numéro CAS |
29052-06-0 |
|---|---|
Formule moléculaire |
C10H11BrO2 |
Poids moléculaire |
243.10 g/mol |
Nom IUPAC |
(4-bromophenyl) butanoate |
InChI |
InChI=1S/C10H11BrO2/c1-2-3-10(12)13-9-6-4-8(11)5-7-9/h4-7H,2-3H2,1H3 |
Clé InChI |
PGUDBLNEUOQDEB-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)OC1=CC=C(C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




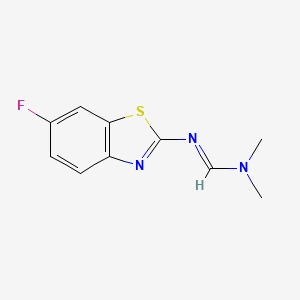
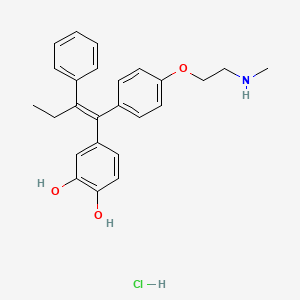

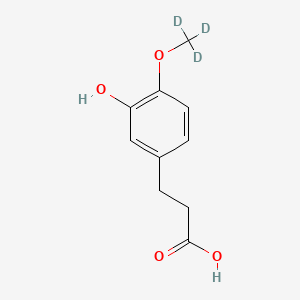
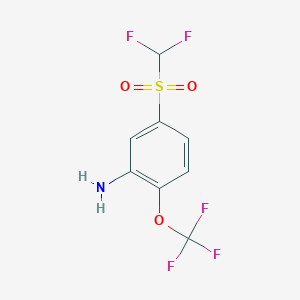
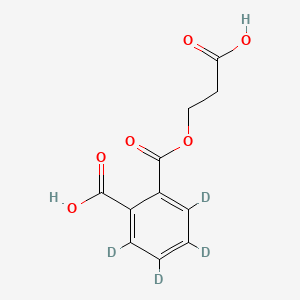
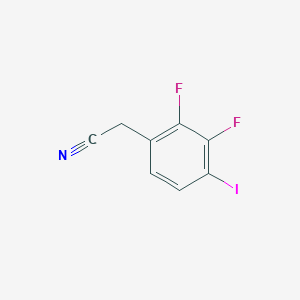
![(1S,5S)-tert-Butyl 2-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13431483.png)
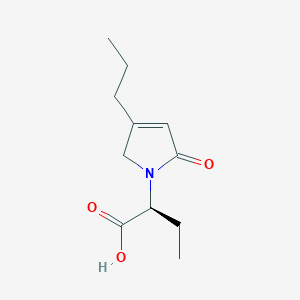
![1-{3-Hydroxy-[1,4'-bipiperidine]-1'-yl}ethan-1-one](/img/structure/B13431499.png)

